molecular formula C14H12O3S B1312769 4-(4-Methoxyphenylsulfanyl)benzoic acid CAS No. 252973-46-9

4-(4-Methoxyphenylsulfanyl)benzoic acid

Cat. No.: B1312769
CAS No.: 252973-46-9
M. Wt: 260.31 g/mol
InChI Key: VEQLAPRSSMRJRW-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenylsulfanyl)benzoic acid is a useful research compound. Its molecular formula is C14H12O3S and its molecular weight is 260.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Luminescent Properties and Coordination Chemistry

Research into the synthesis and crystal structures of lanthanide 4-benzyloxy benzoates, including derivatives similar to 4-(4-Methoxyphenylsulfanyl)benzoic acid, highlights the influence of electron-withdrawing and electron-donating groups on luminescent properties. These studies show that substituents on benzoic acid derivatives can significantly affect the photophysical properties of lanthanide coordination compounds, suggesting potential applications in developing new luminescent materials (Sivakumar et al., 2010).

Toxicological Assessment

A comprehensive assessment of the toxicity of benzoic acid derivatives, including 4-methoxybenzoic acid, was conducted to understand their impact on health. This study found that some derivatives exhibit low hazard potential, indicating their safer application in various chemical productions. The effects on the hepatorenal system were particularly noted, providing insight into the organ-specific impact of these compounds (Gorokhova et al., 2020).

Synthetic Routes and Drug Intermediates

The exploration of synthetic routes for benzoic acid derivatives, including methods to synthesize 2-Methoxy-4-(methylsulfanyl)benzoic Acid, underlines the importance of these compounds in pharmaceutical development. Such research provides foundational knowledge for creating intermediates for cardiotonic drugs, showcasing the crucial role of this compound in medicinal chemistry (Lomov, 2019).

Catalysis and Chemical Synthesis

Studies on the catalytic applications of benzoic acid derivatives in reactions, such as the Friedel-Crafts benzoylation of anisole, provide insights into their utility as catalysts or catalytic enhancers in organic synthesis. This research demonstrates how modifications to benzoic acid structures, akin to this compound, can influence reaction rates and selectivities, opening avenues for more efficient synthetic processes (Hardacre et al., 2004).

Environmental and Biological Interactions

Investigations into the interactions of substrates with enzyme systems using benzoic acid derivatives as substrates highlight their potential impact on environmental and biological processes. Such studies contribute to a deeper understanding of the biochemical pathways and enzymatic reactions involving benzoic acid derivatives, indicating their biological significance and potential environmental interactions (Bernhardt et al., 1973).

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-17-11-4-8-13(9-5-11)18-12-6-2-10(3-7-12)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQLAPRSSMRJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461334
Record name 4-(4-methoxyphenylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252973-46-9
Record name 4-(4-methoxyphenylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.